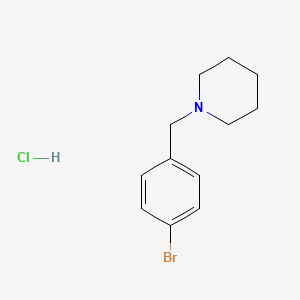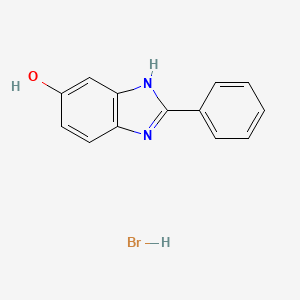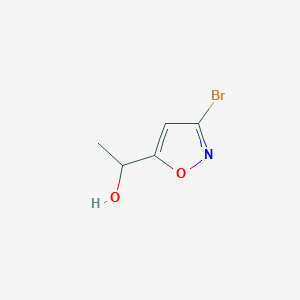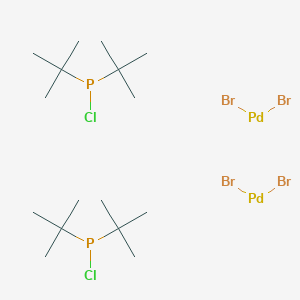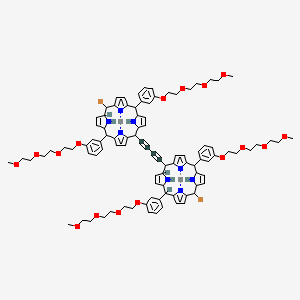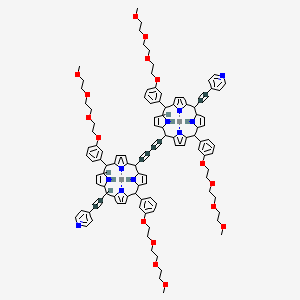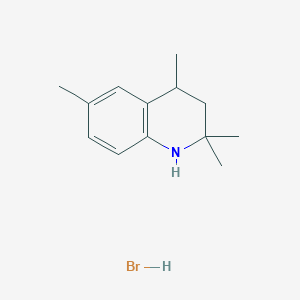
2,2,4,6-Tetramethyl-1,2,3,4-tetrahydroquinoline hydrobromide
Descripción general
Descripción
“2,2,4,6-Tetramethyl-1,2,3,4-tetrahydroquinoline hydrobromide” is a chemical compound with the molecular formula C13H19N . It is related to the compound "1,2,3,4-Tetrahydro-2,2,4,7-tetramethylquinoline" .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the SMILES stringCC1(C)NC(C(C(C)C1)=C2)=CC=C2C . Physical and Chemical Properties Analysis
The compound is a solid . Its refractive index is between 1.5450-1.5500 at 20°C . The compound appears clear and colorless to yellow to orange to brown .Aplicaciones Científicas De Investigación
Anticancer Applications
Tetrahydroisoquinoline derivatives, closely related to the queried compound, have shown promising anticancer properties. They have been explored for their efficacy in treating soft tissue sarcomas, with trabectedin, a derivative, approved for this purpose. Trabectedin's mechanism of action involves binding to the minor groove of DNA, interfering with transcription factors, DNA repair pathways, and the tumor microenvironment (D’Incalci & Galmarini, 2010). Additionally, tetrahydroquinoline scaffolds have been highlighted as efficient mTOR inhibitors for lung cancer treatment, underscoring their potential as novel therapeutic agents (Chaube et al., 2022).
Neuroprotective and Anti-addictive Properties
The compound 1-methyl-1,2,3,4-tetrahydroisoquinoline, sharing structural similarity with the queried chemical, has demonstrated neuroprotective, anti-addictive, and antidepressant-like activities. It shows potential in treating various central nervous system disorders through mechanisms like MAO inhibition, free radical scavenging, and modulation of monoaminergic systems (Antkiewicz‐Michaluk et al., 2018).
Antioxidant Activity
Research on tetrahydroisoquinoline derivatives also extends to their antioxidant properties, with applications in medicinal chemistry due to their ability to scavenge free radicals and protect against oxidative stress. Analytical methods used to determine antioxidant activity, such as the ORAC and FRAP tests, are critical in assessing these compounds' efficacy (Munteanu & Apetrei, 2021).
Anti-malarial and Autoimmune Disorders
The structural scaffold of tetrahydroisoquinolines has been explored for its application in anti-malarial drugs and autoimmune disorders treatment. The immunomodulatory effects of these compounds, such as tetrandrine, offer a promising direction for therapeutic applications in diseases characterized by immune system dysregulation (Lai, 2002).
Direcciones Futuras
Mecanismo De Acción
Target of Action
Some derivatives of tetrahydroquinoline have been found to exhibit significant anti-inflammatory activity , suggesting potential targets could be inflammatory pathways or mediators.
Mode of Action
Based on the anti-inflammatory activity observed in related compounds , it can be hypothesized that this compound may interact with its targets to modulate inflammatory responses.
Biochemical Pathways
Result of Action
Given the anti-inflammatory activity of related compounds , it is possible that this compound may exert similar effects, potentially leading to reduced inflammation.
Análisis Bioquímico
Biochemical Properties
2,2,4,6-Tetramethyl-1,2,3,4-tetrahydroquinoline hydrobromide plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase. These interactions are crucial for understanding the compound’s antioxidant properties and its potential role in mitigating oxidative damage in cells .
Cellular Effects
The effects of this compound on cellular processes are diverse. It has been shown to influence cell signaling pathways, particularly those involved in oxidative stress and inflammation. The compound can modulate the expression of genes related to antioxidant defense mechanisms, thereby enhancing cellular resistance to oxidative damage. Additionally, it affects cellular metabolism by altering the activity of key metabolic enzymes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been found to inhibit the activity of certain pro-oxidant enzymes, thereby reducing the production of reactive oxygen species. This inhibition is achieved through direct binding interactions with the enzyme’s active site .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under controlled conditions, but its efficacy may decrease over extended periods due to gradual degradation. Long-term exposure to the compound has been associated with sustained antioxidant effects in in vitro and in vivo models .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits beneficial antioxidant properties without significant adverse effects. At higher doses, it may induce toxic effects, including oxidative stress and cellular damage. Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating a limit to its beneficial effects .
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to oxidative stress and antioxidant defense. It interacts with enzymes such as glutathione peroxidase and thioredoxin reductase, which are essential for maintaining cellular redox balance. These interactions influence metabolic flux and the levels of key metabolites involved in oxidative stress responses .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported into cells via membrane transporters, where it accumulates in specific cellular compartments. Its distribution within tissues is influenced by factors such as blood flow and tissue permeability .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications. For example, it may localize to mitochondria, where it exerts its antioxidant effects by interacting with mitochondrial enzymes and proteins .
Propiedades
IUPAC Name |
2,2,4,6-tetramethyl-3,4-dihydro-1H-quinoline;hydrobromide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N.BrH/c1-9-5-6-12-11(7-9)10(2)8-13(3,4)14-12;/h5-7,10,14H,8H2,1-4H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYXVDUJWUYVCIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(NC2=C1C=C(C=C2)C)(C)C.Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20BrN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1051368-95-6 | |
| Record name | Quinoline, 1,2,3,4-tetrahydro-2,2,4,6-tetramethyl-, hydrobromide (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1051368-95-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


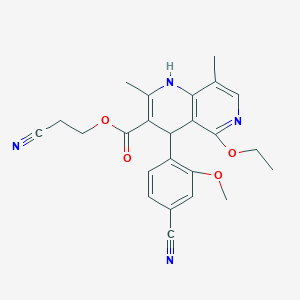

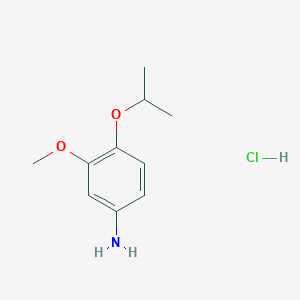
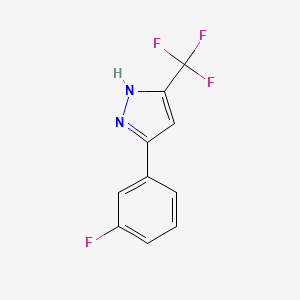
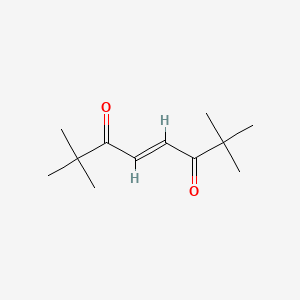

![N-{[(4-bromo-2-methylphenyl)carbamoyl]methyl}-2-chloro-N-methylacetamide](/img/structure/B3208540.png)
![7-Amino-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B3208547.png)
